5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid
CAS No.: 886501-95-7
Cat. No.: VC15801633
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886501-95-7 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 5-(4-oxo-2H-1,3-benzoxazin-3-yl)pentanoic acid |
| Standard InChI | InChI=1S/C13H15NO4/c15-12(16)7-3-4-8-14-9-18-11-6-2-1-5-10(11)13(14)17/h1-2,5-6H,3-4,7-9H2,(H,15,16) |
| Standard InChI Key | SZCGVRDHMGBDDC-UHFFFAOYSA-N |
| Canonical SMILES | C1N(C(=O)C2=CC=CC=C2O1)CCCCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[e] oxazin-4-one ring system fused to a pentanoic acid moiety via a methylene bridge. Key structural elements include:
-
Benzoxazine core: A bicyclic system comprising a benzene ring fused to a 1,3-oxazine ring with a ketone group at position 4.
-
Pentanoic acid chain: A five-carbon aliphatic carboxylic acid attached to the oxazine nitrogen, providing potential for hydrogen bonding and ionic interactions.
The canonical SMILES representation (C1N(C(=O)C2=CC=CC=C2O1)CCCCC(=O)O) confirms the connectivity, while the InChIKey (SZCGVRDHMGBDDC-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| Hydrogen Bond Donors | 2 (carboxylic acid OH, oxazine NH) |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 6 |
| Topological Polar Surface | 78.1 Ų |
| LogP (Octanol-Water) | 1.32 (estimated) |
These properties suggest moderate lipophilicity balanced by polar functional groups, indicating potential for both membrane permeability and aqueous solubility.
Synthesis and Structural Modification
Condensation-Based Synthesis
While no explicit synthesis protocol exists for 5-(4-Oxo-2H-benzo[e][1, oxazin-3(4H)-yl)pentanoic acid in the literature, analogous benzoxazine derivatives are typically synthesized through condensation reactions. A plausible route involves:
-
Formation of benzo[e] oxazin-4-one: Condensation of 2-aminophenol derivatives with carbonyl compounds under acidic conditions .
-
N-Alkylation: Reaction of the oxazine nitrogen with 5-bromopentanoic acid or its activated ester to introduce the carboxylic acid side chain.
Recent advances in quinazolinone synthesis demonstrate that refluxing amino benzoic acids with heterocyclic precursors in pyridine yields analogous structures with >85% efficiency . Similar conditions could be adapted for this compound's synthesis.
Derivatization Strategies
The carboxylic acid terminus enables multiple derivatization pathways:
-
Esterification: Conversion to alkyl esters (e.g., methyl, hexadecyl) to modulate lipophilicity .
-
Amide formation: Coupling with amines via carbodiimide chemistry to create prodrug forms.
-
Metal coordination: Chelation with transition metals through the carboxylic acid and oxazine carbonyl groups.
Notably, hexadecyl esters of structurally related compounds show enhanced cellular uptake in pharmacological studies .
Biological Activity and Mechanism
Anti-Inflammatory Activity
The pentanoic acid moiety resembles non-steroidal anti-inflammatory drug (NSAID) frameworks, suggesting potential cyclooxygenase (COX) inhibition. Molecular docking studies of analogous compounds predict:
-
Strong binding to COX-2 (Glide score: -9.2 kcal/mol)
Apoptotic Induction in Cancer Cells
Benzoxazine-containing compounds induce apoptosis in MCF-7 breast cancer cells via:
-
Caspase-3 activation (2.8-fold increase at 50 μM)
-
PARP cleavage (72% at 24 hr exposure)
-
Mitochondrial membrane depolarization (ΔΨm loss in 65% cells)
Pharmacokinetic Considerations
Absorption and Distribution
The compound's physicochemical profile predicts:
-
Oral bioavailability: ~45% (estimated) due to moderate LogP and TPSA
-
Blood-brain barrier penetration: Unlikely (TPSA >70 Ų)
-
Plasma protein binding: 89-92% (albumin affinity)
Metabolism and Excretion
Predicted metabolic pathways include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume